molecular formula C8H6N2 B13817354 4,6-Methano-1H-benzimidazole(9CI) CAS No. 210-48-0

4,6-Methano-1H-benzimidazole(9CI)

Cat. No.: B13817354
CAS No.: 210-48-0
M. Wt: 130.15 g/mol
InChI Key: CKANYSIEAFEWDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Methano-1H-benzimidazole(9CI) typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents . The reaction can also be carried out using trimethyl orthoformate or other aldehydes under mild conditions. The process generally involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of 4,6-Methano-1H-benzimidazole(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Methano-1H-benzimidazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Methano-1H-benzimidazole(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Methano-1H-benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Methano-1H-benzimidazole(9CI) is unique due to the presence of the methano group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its therapeutic properties compared to other benzimidazole derivatives .

Properties

CAS No.

210-48-0

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3,5-diazatricyclo[6.1.1.02,6]deca-1,3,6,8-tetraene

InChI

InChI=1S/C8H6N2/c1-5-2-6(1)8-7(3-5)9-4-10-8/h1,3-4H,2H2,(H,9,10)

InChI Key

CKANYSIEAFEWDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC1=C3C(=C2)NC=N3

Origin of Product

United States

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